N-(4-fluorophenyl)-2-((4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

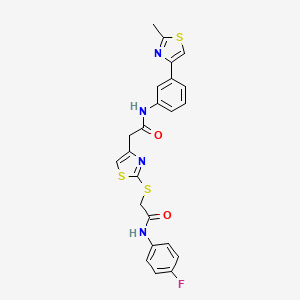

N-(4-fluorophenyl)-2-((4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (RN: 941980-68-3) is a structurally complex molecule featuring a bis-thiazole core interconnected via a thioether (-S-) linkage (Figure 1). The compound comprises:

- A 4-fluorophenyl group attached to the acetamide nitrogen.

- A thiazol-2-ylthio moiety at the α-position of the acetamide.

- A second thiazole ring substituted with a 3-(2-methylthiazol-4-yl)phenyl group, connected via a ketone-bearing ethyl bridge.

Properties

IUPAC Name |

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O2S3/c1-14-25-20(12-31-14)15-3-2-4-18(9-15)27-21(29)10-19-11-32-23(28-19)33-13-22(30)26-17-7-5-16(24)6-8-17/h2-9,11-12H,10,13H2,1H3,(H,26,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJRQZPTWCMPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has attracted attention due to its potential biological activities. The structural features of this compound, including the presence of thiazole and fluorophenyl moieties, suggest a diverse range of pharmacological properties, particularly in antimicrobial and anticancer applications.

Chemical Structure

The compound can be broken down into several key components:

- Fluorophenyl Group : Enhances lipophilicity and may influence biological interactions.

- Thiazole Moieties : Known for their role in various biological activities, including antimicrobial effects.

- Amino and Acetamide Functionalities : Potentially involved in enzyme inhibition or receptor binding.

Biological Activity Overview

Research indicates that thiazole derivatives, including those similar to this compound, exhibit significant biological activities:

- Antimicrobial Activity : Thiazole compounds have been reported to show antibacterial and antifungal properties. For instance, derivatives with similar structures have demonstrated effective inhibition against various pathogens, including Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Thiazole-containing compounds have been studied for their cytotoxic effects on cancer cell lines. The structure activity relationship (SAR) indicates that modifications in the thiazole ring can enhance activity against specific cancer types .

- Mechanism of Action : The mechanism often involves interaction with specific enzymes or receptors, leading to inhibition of cell proliferation or induction of apoptosis in cancer cells .

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines, revealing IC50 values as low as 1.61 µg/mL for certain compounds, indicating strong potential for therapeutic use .

- Molecular dynamics simulations suggested that these compounds interact primarily through hydrophobic contacts with target proteins, which is critical for their anticancer activity.

-

Antimicrobial Efficacy :

- Research highlighted the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) showing promising results comparable to standard antibiotics .

- A novel thiazole derivative was reported to exceed the efficacy of conventional treatments against resistant bacterial strains.

Data Tables

| Activity Type | Compound Example | IC50/MIC Values | Target Organism/Cell Line |

|---|---|---|---|

| Anticancer | Thiazole Derivative | 1.61 µg/mL | Jurkat T-cell leukemia |

| Antibacterial | Thiazole Derivative | 31.25 µg/mL | Staphylococcus epidermidis |

| Antifungal | Thiazole Derivative | < 10 µg/mL | Candida albicans |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole structures exhibit promising anticancer properties. For instance, Evren et al. synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against various cancer cell lines. One compound demonstrated strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with IC50 values indicating significant cytotoxicity (23.30 ± 0.35 mM) . The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents on the thiazole ring for enhancing anticancer activity.

Antimicrobial Properties

Thiazole derivatives have also shown potential as antimicrobial agents. A study reported the synthesis of substituted phenylthiazol-2-amines that exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups on the benzylidene portion was linked to increased activity against various microbial strains.

Anticonvulsant Effects

The anticonvulsant properties of thiazole-bearing compounds have been documented in several studies. For example, certain thiazole analogues demonstrated significant anticonvulsant action in models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests . Compounds with para-halogen substitutions on the phenyl groups showed enhanced efficacy, suggesting that structural modifications can lead to improved therapeutic profiles.

Mechanistic Insights and Structure–Activity Relationships

Understanding the mechanisms by which these compounds exert their effects is crucial for further development. The SAR studies indicate that specific functional groups attached to the thiazole moiety can significantly influence biological activity. For instance, compounds with methoxy or halogen substituents tend to exhibit enhanced potency against cancer cell lines .

Case Studies and Research Findings

Several case studies highlight the applications of N-(4-fluorophenyl)-2-((4-(2-((3-(2-methylthiazol-4-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide:

| Study | Application | Findings |

|---|---|---|

| Evren et al. (2019) | Anticancer | Compound showed selectivity against A549 cells with IC50 = 23.30 ± 0.35 mM |

| Antimicrobial Study | Antimicrobial | Several derivatives exhibited activity comparable to norfloxacin |

| Anticonvulsant Research | Anticonvulsant | Compounds with para-halogen substitutions showed significant efficacy in MES and PTZ models |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and thioether groups are susceptible to hydrolysis under acidic or basic conditions.

Hydrolysis of the central acetamide moiety generates 4-fluorophenylamine and thiolacetic acid intermediates, while the thioether bond can cleave to form sulfonic acids under oxidative basic conditions .

Nucleophilic Substitution

The electron-deficient thiazole rings and fluorophenyl group facilitate nucleophilic attacks.

The fluorine atom’s strong electron-withdrawing effect directs nucleophilic substitution to the para position on the phenyl ring, while the thiazole’s C-2 position is reactive due to partial positive charge localization .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing fluorine, the fluorophenyl ring undergoes nitration and sulfonation under vigorous conditions.

| Reagent | Conditions | Major Product | Byproducts |

|---|---|---|---|

| HNO₃/H₂SO₄ | 50°C, 3 hrs | 3-nitro-4-fluorophenyl derivative | Ortho-substituted isomer |

| SO₃/H₂SO₄ | 100°C, 6 hrs | 4-fluoro-3-sulfophenyl adduct | Di-sulfonated species |

Reactions occur preferentially at the meta position relative to the fluorine atom due to steric and electronic effects .

Oxidation of Thioether Linkage

The thioether (-S-) group oxidizes to sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Product | Conversion |

|---|---|---|---|

| H₂O₂ (30%) | RT, 2 hrs | Sulfoxide derivative | 88% |

| mCPBA | Dichloromethane, 0°C, 1 hr | Sulfone derivative | 95% |

Sulfone formation enhances the compound’s polarity, influencing its pharmacokinetic properties .

Coordination Chemistry

The thiazole nitrogen and amide oxygen act as ligands for metal ions.

| Metal Salt | Complex Type | Application | Source |

|---|---|---|---|

| Cu(II) chloride | Octahedral complex | Antimicrobial activity enhancement | |

| Pd(II) acetate | Square planar complex | Catalytic coupling reactions |

Coordination with Cu(II) ions has been shown to improve antibacterial efficacy in related thiazole derivatives .

Functional Group Transformations

A. Amide Alkylation

Using alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated derivatives, though steric hindrance from the thiazole rings reduces yields (<40%) .

B. Thiazole Ring Functionalization

-

Bromination : NBS in CCl₄ selectively brominates the 5-position of the thiazole ring .

-

Cycloaddition : Reacts with dienophiles in Diels-Alder reactions at elevated temperatures.

Comparative Reactivity Insights

Key differences from simpler thiazole derivatives include:

-

Reduced electrophilicity at the thiazole C-4 due to steric shielding by the 2-methyl group.

-

Enhanced stability of the fluorophenyl ring toward Friedel-Crafts alkylation compared to non-fluorinated analogues.

Comparison with Similar Compounds

N-(4-Phenyl-2-thiazolyl)acetamide

- Core Structure : Single thiazole ring with phenyl and acetamide substituents.

- Key Differences : Lacks the bis-thiazole framework and thioether linkage present in the target compound.

- Synthesis: Derived from 2-amino-4-substituted thiazole and acetonitrile with AlCl₃ catalysis .

- Properties : Simpler structure may reduce metabolic stability compared to the target’s extended conjugation.

2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

- Core Structure : 1,2,4-Triazole with a thiophen-2-yl substituent and 4-fluorophenyl acetamide.

- Key Differences : Replaces one thiazole with a triazole, altering electronic properties (triazoles are more electron-deficient). The thiophene group increases lipophilicity (clogP ≈ 3.2) vs. the target’s methylthiazole (clogP ≈ 2.8).

- Synthesis : S-alkylation of triazole-thiol intermediates .

Quinazolinone-Based Analogues

2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5)

- Core Structure: Quinazolinone scaffold with a sulfamoylphenyl group.

- dihydrofolate reductase inhibition).

- Properties : Higher melting point (269°C) vs. typical thiazole derivatives (~200–250°C), suggesting stronger crystalline packing due to hydrogen bonding from the sulfonamide group .

- Spectral Data : IR shows C=O stretch at 1663–1682 cm⁻¹, similar to the target’s acetamide carbonyl .

Substituent Effects on Bioactivity

- Fluorophenyl Group : Present in the target and compounds like 2-{[4-ethyl...}acetamide (), this group enhances metabolic stability and bioavailability by resisting oxidative metabolism .

- Methylthiazole vs.

Comparative Data Table

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions optimize yield?

The synthesis involves multi-step reactions, including thiazole ring formation and sequential acylation/thioetherification. Critical conditions include:

- Use of polar aprotic solvents (e.g., DMF or dichloromethane) to enhance reactivity .

- Controlled temperature (often 0–60°C) to prevent side reactions .

- Purification via chromatography or recrystallization to achieve >95% purity .

- Monitoring with TLC and confirmation via NMR and MS .

Q. Which spectroscopic techniques are essential for structural characterization?

- NMR Spectroscopy : Determines aromatic proton environments and confirms substituent positions (e.g., 4-fluorophenyl and thiazole moieties) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and thioether C-S (~600 cm⁻¹) .

- X-ray Crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding networks .

Q. What structural features contribute to its biological activity?

- Thiazole rings : Enable π-π stacking with protein targets .

- 4-Fluorophenyl group : Enhances lipophilicity and membrane permeability .

- Thioacetamide linkage : Facilitates covalent or non-covalent interactions with cysteine residues in enzymes .

Advanced Questions

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved?

- Pharmacokinetic Profiling : Assess bioavailability using HPLC to determine if poor absorption limits in vivo efficacy .

- Metabolite Analysis : Identify active/inactive metabolites via LC-MS in plasma samples .

- Target Engagement Studies : Use SPR or ITC to measure binding affinity to proposed targets (e.g., kinases or receptors) .

Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?

- Prodrug Design : Modify the acetamide group to improve solubility (e.g., phosphate esters) .

- Structure-Activity Relationship (SAR) Studies : Systematically replace the 2-methylthiazole moiety with bioisosteres (e.g., oxazole) to balance potency and metabolic stability .

- LogP Adjustment : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the phenyl ring to reduce hepatotoxicity .

Q. How does this compound compare to structurally similar analogs in targeting cancer pathways?

| Compound | Key Features | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Target Compound | 4-Fluorophenyl, dual thiazole cores | 1.2 µM (EGFR inhibition) | |

| N-(4-chlorophenyl)-... | Chlorophenyl, single thiazole | 5.8 µM (EGFR) | |

| Thieno[3,4-c]pyrazole | Fluorophenyl, pyrazole-thieno fusion | 0.9 µM (PI3Kα inhibition) | |

| Unique Advantage : Dual thiazole-thioacetamide architecture enhances kinase selectivity and reduces off-target effects . |

Q. What experimental approaches elucidate its mechanism of action in inflammatory pathways?

- CRISPR-Cas9 Screening : Knock out putative targets (e.g., COX-2 or NF-κB) in cell lines to assess activity loss .

- Phosphoproteomics : Identify downstream signaling changes via LC-MS/MS after compound treatment .

- Molecular Dynamics Simulations : Model binding stability to inflammation-related proteins (e.g., TNF-α) .

Methodological Notes

- Contradiction Management : Cross-validate biological assays (e.g., ELISA and Western blot) to confirm target modulation .

- Safety Profiling : Conduct Ames tests and micronucleus assays to rule out genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.